2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide
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Overview
Description
2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide is an organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a chloroacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of Chloroacetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-N-(2-fluorophenyl)acetamide
Uniqueness
2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and fluorophenyl group contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C14H12ClFN2O3S |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19) |
InChI Key |
KLENFLGDRYZRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)F |
Origin of Product |
United States |
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